N-[3-(2-ethylpiperidine-1-carbonyl)phenyl]benzamide
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Overview
Description
N-[3-(2-ethylpiperidine-1-carbonyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further connected to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-ethylpiperidine-1-carbonyl)phenyl]benzamide typically involves the reaction of 3-(2-ethylpiperidine-1-carbonyl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-ethylpiperidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-ethylpiperidine-1-carbonyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(2-ethylpiperidine-1-carbonyl)phenyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperidine moiety may play a role in binding to these targets, while the benzamide group may be involved in modulating the activity of the compound. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
N-[3-(2-ethylpiperidine-1-carbonyl)phenyl]benzamide can be compared with other benzamide derivatives, such as:
- N-(4-(2-ethylpiperidine-1-sulfonyl)phenyl)acetamide
- N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)benzamide
- N-(2-(piperidin-1-yl)ethyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific combination of the piperidine and benzamide moieties, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C21H24N2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[3-(2-ethylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O2/c1-2-19-13-6-7-14-23(19)21(25)17-11-8-12-18(15-17)22-20(24)16-9-4-3-5-10-16/h3-5,8-12,15,19H,2,6-7,13-14H2,1H3,(H,22,24) |
InChI Key |
XAAKFVUFWHOZJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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